molecular formula C10H11NO B2959928 3-Methyl-4-phenylazetidin-2-one CAS No. 158703-40-3

3-Methyl-4-phenylazetidin-2-one

Cat. No. B2959928
CAS RN: 158703-40-3
M. Wt: 161.204
InChI Key: NTBKASWPIFDNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-phenylazetidin-2-one is a chemical compound with the CAS Number: 158703-40-3 . It has a molecular weight of 161.2 and its IUPAC name is 3-methyl-4-phenyl-2-azetidinone . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a melting point of 105-106 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

(3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one was synthesized and used to produce novel C-3' methyl taxotere (docetaxel), expanding the applications in the synthesis of complex chemical structures (Lucatelli et al., 2002).

Application in Cancer Research

A β-lactam compound, specifically a 3-phenoxyazetidin-2-one derivative, was designed and tested for selective COX-2 inhibition. The compound induced apoptosis in cancerous lymphoblast isolated from patients with acute lymphocytic leukemia without affecting normal lymphocytes, highlighting its potential in targeted cancer therapy (Pirahmadi et al., 2015).

Synthesis and Application in Medicinal Chemistry

Development of Antimicrobial Agents

A series of novel azetidine-2-one derivatives of 1H-benzimidazole displayed significant antimicrobial and cytotoxic properties, suggesting their potential as effective agents in combating microbial infections and cancer (Noolvi et al., 2014).

Enantioselective Acylation

Studies revealed that fluorinated β-phenyl-β-lactams undergo highly enantioselective ring opening in the presence of Burkholderia cepacia lipase, providing insights into the synthesis of enantiopure compounds, essential for the development of pharmaceuticals (Li et al., 2007).

Molecular Docking and Synthesis for Cancer Therapy

Derivatives synthesized for molecular docking studies exhibited high affinity with CDK4 protein, indicating their potential as cancer therapy agents due to their strong interactions and inhibition of critical proteins involved in cancer progression (Holam et al., 2022).

Formation of Quinolones and Related Compounds

Azetidin-2-ones were treated under specific conditions to yield 2,3-dihydro-4(1H)-quinolones and related compounds, demonstrating the compound's versatility in synthesizing a variety of chemical structures important in pharmaceutical development (Kano et al., 1980).

Safety and Hazards

The safety information available indicates that 3-Methyl-4-phenylazetidin-2-one has a GHS07 pictogram, which represents a warning . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBKASWPIFDNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158703-40-3
Record name 3-methyl-4-phenylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.